Methyl 2-ethenyl-4-methylbenzoate

Vue d'ensemble

Description

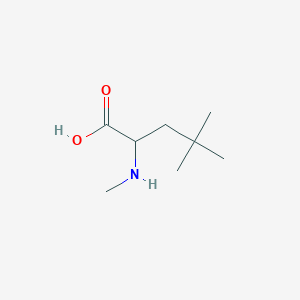

“Methyl 2-ethenyl-4-methylbenzoate” is an organic compound . It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group .

Synthesis Analysis

The synthesis of similar compounds often involves the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .Physical And Chemical Properties Analysis

“Methyl 2-ethenyl-4-methylbenzoate” is likely to be a colorless liquid at room temperature, similar to Methyl 4-ethylbenzoate . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C .Applications De Recherche Scientifique

Synthesis and Applications in Chemical Processes

Methyl 2-ethenyl-4-methylbenzoate, a compound with potential applications in various chemical syntheses and processes, has been explored in different contexts. For instance, its derivatives have been utilized in the development of efficient large-scale synthesis processes. A study by Kucerovy et al. (1997) describes the synthesis of a related compound, Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which is designed for treating hyperproliferative disorders and cancer. This process involved a six-step synthesis starting from commercially available compounds and highlighted improvements in transformations like Horner−Wadsworth−Emmons-type olefination and bromination reactions (Kucerovy et al., 1997).

Another example involves the study of thermally irreversible photochromic properties of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives by Uchida et al. (1990). These derivatives exhibited significant photochromic performance, indicating potential applications in materials science (Uchida et al., 1990).

Molecular Structure and Computational Analysis

The molecular structure and computational analysis of similar compounds have been a subject of research, providing insights into their chemical behavior and potential applications. For instance, Kumar et al. (2014) studied the molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, analyzing its vibrational wavenumbers, hyperpolarizability, and charge transfer within the molecule. Such studies are crucial for understanding the molecular characteristics and potential applications of these compounds in various fields (Kumar et al., 2014).

Applications in Agriculture and Environmental Science

In agriculture and environmental science, derivatives of Methyl 2-ethenyl-4-methylbenzoate have been explored for their potential uses. Campos et al. (2015) investigated the use of polymeric and solid lipid nanoparticles for the sustained release of Carbendazim and Tebuconazole, fungicides widely used in agriculture. This study highlights the potential of using such compounds in carrier systems for agricultural applications, offering advantages like modified release profiles and reduced environmental toxicity (Campos et al., 2015).

Safety and Hazards

“Methyl 2-ethenyl-4-methylbenzoate” is likely to be combustible and harmful if swallowed . It may also be harmful to aquatic life . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid release to the environment . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

methyl 2-ethenyl-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSDACCSCJFOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)

![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)

![[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester](/img/structure/B3097346.png)